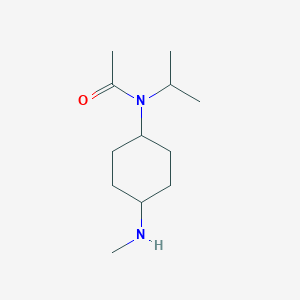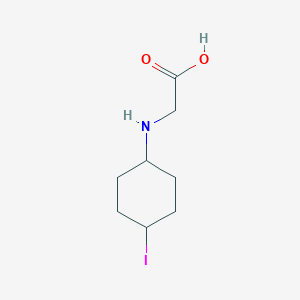![molecular formula C16H30N2O4 B7933779 [(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7933779.png)
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in peptide synthesis and other organic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of di-tert-butyl dicarbonate with the amine in the presence of a base such as sodium hydroxide . This reaction proceeds under mild conditions and results in the formation of the Boc-protected amine.
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow of reactants through the microreactor allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions and can be removed under acidic conditions. This reversible protection allows for selective reactions on other parts of the molecule without affecting the amine group .
Comparación Con Compuestos Similares
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid can be compared with other Boc-protected compounds:
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in similar applications, such as peptide synthesis.
Fmoc-protected amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group used in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which combines the Boc group with a cyclohexyl and isopropyl moiety, providing distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)18(10-14(19)20)13-9-7-6-8-12(13)17-15(21)22-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDWJAAJTBDKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7933756.png)
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7933761.png)
![[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7933767.png)
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7933771.png)
![[(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7933788.png)
![{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7933794.png)

![{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7933806.png)
